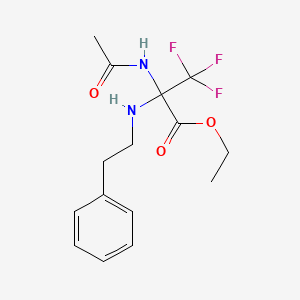![molecular formula C20H28N4O6S2 B11470713 N-[2-(4,5-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethyl]methanesulfonamide](/img/structure/B11470713.png)
N-[2-(4,5-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4,5-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethyl]methanesulfonamide is a complex organic compound that features a combination of methanesulfonamide, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethyl]methanesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include sulfonyl chlorides, piperazine derivatives, and pyridine compounds. Reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(4,5-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4,5-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4,5-dimethoxy-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]sulfonyl}phenyl)ethyl]methanesulfonamide
- 2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
N-[2-(4,5-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H28N4O6S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[2-[4,5-dimethoxy-2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C20H28N4O6S2/c1-29-17-14-16(7-9-22-31(3,25)26)19(15-18(17)30-2)32(27,28)24-12-10-23(11-13-24)20-6-4-5-8-21-20/h4-6,8,14-15,22H,7,9-13H2,1-3H3 |
InChI Key |
YLNXKDDKUPVIRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNS(=O)(=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-chloropyridazin-3-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11470630.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11470631.png)
![2-chloro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B11470649.png)
![Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11470656.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B11470664.png)
![4-{Acetyl[(4-chlorophenyl)sulfonyl]amino}-3-methylphenyl acetate](/img/structure/B11470672.png)
![4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide](/img/structure/B11470678.png)

![Methyl 4-(3-methyl-6-oxo-2-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B11470694.png)
![Diethyl [1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate](/img/structure/B11470700.png)
![Benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester](/img/structure/B11470701.png)
![2-benzyl-4-[(E)-(hydroxyimino)(2,4,6-trimethyl-3-nitrophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11470706.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11470721.png)
![8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11470728.png)
